molecular formula C6H13BrO2S B13209025 1-Bromo-4-(ethanesulfonyl)butane

1-Bromo-4-(ethanesulfonyl)butane

Cat. No.: B13209025
M. Wt: 229.14 g/mol
InChI Key: ZAEUHONAYUXHNH-UHFFFAOYSA-N
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Description

1-Bromo-4-(ethanesulfonyl)butane is an organobromine compound with the molecular formula C6H13BrO2S. This compound is characterized by the presence of a bromine atom and an ethanesulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(ethanesulfonyl)butane can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-4-chlorobutane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(ethanesulfonyl)butane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The ethanesulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include alcohols, nitriles, and amines.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the reagents, the products can vary from sulfonic acids to sulfides.

Scientific Research Applications

1-Bromo-4-(ethanesulfonyl)butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(ethanesulfonyl)butane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The ethanesulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromobutane: Similar in structure but lacks the ethanesulfonyl group.

    4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.

    1-Bromo-4-(methylsulfonyl)butane: Similar but with a methylsulfonyl group instead of ethanesulfonyl.

Uniqueness

1-Bromo-4-(ethanesulfonyl)butane is unique due to the presence of both a bromine atom and an ethanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C6H13BrO2S

Molecular Weight

229.14 g/mol

IUPAC Name

1-bromo-4-ethylsulfonylbutane

InChI

InChI=1S/C6H13BrO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3

InChI Key

ZAEUHONAYUXHNH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCCBr

Origin of Product

United States

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